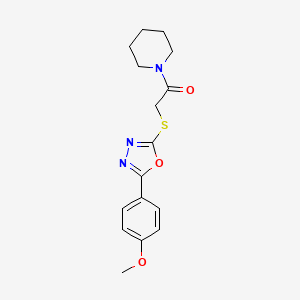

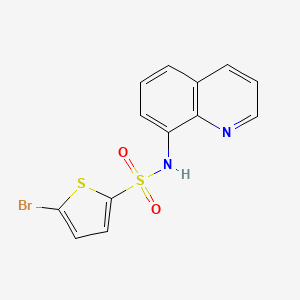

5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antimicrobial and Anticancer Properties : Quinoline sulfonamides have been explored for their antimicrobial and anticancer activities. For instance, green synthesis techniques have led to the creation of novel quinoxaline sulfonamides exhibiting antibacterial activity against pathogens like Staphylococcus spp. and Escherichia coli (Alavi et al., 2017). Additionally, the design of N-(quinolin-2-yl)sulfonamides through intermolecular amidation has shown satisfactory yields, hinting at their potential therapeutic applications (Yu et al., 2017).

Anticancer Approach in Hepatocellular Carcinoma : The quinoline core, combined with sulfonyl moieties, has been identified as significant in developing anticancer agents, particularly against liver cancer cells. Bioinformatics approaches have helped in evaluating the effects of substituents and linkers on anticancer activities, leading to the identification of potent compounds with significant anticancer effects (Chung et al., 2018).

Inhibition of Protein-Protein Interactions : Studies focusing on the structure-activity relationships around 5-bromo-8-toluylsulfonamidoquinoline have highlighted its role in disrupting the protein-protein interaction between Skp2 and Cks1, part of the SCF ligase complex. This disruption can lead to increased levels of tumor suppressor p27, offering a pathway for anticancer strategies (Singh et al., 2015).

Inhibition of Methionine Aminopeptidase : Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase, with their activity varying depending on the metal ion present in the enzyme. This highlights their potential in developing metalloenzyme inhibitors (Huang et al., 2006).

properties

IUPAC Name |

5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S2/c14-11-6-7-12(19-11)20(17,18)16-10-5-1-3-9-4-2-8-15-13(9)10/h1-8,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZPDZRPJIBWAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(S3)Br)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2567124.png)

![N-[4-(Hydroxymethyl)thian-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2567129.png)

![6-[2-(4-Fluorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2567131.png)

![N-butyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2567132.png)

![3-(3,4-dimethoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2567143.png)